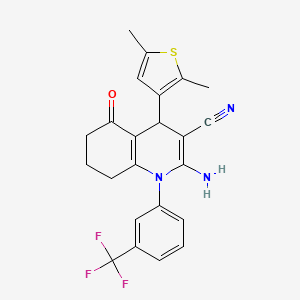![molecular formula C23H18BrN3O5 B11641836 methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)
methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE is a complex organic compound with a unique structure that includes an indole moiety, a diazinane ring, and a brominated phenyl group
準備方法
The synthesis of METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Brominated Phenyl Group: This step involves bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Construction of the Diazinane Ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification to introduce the methyl acetate group.
Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as continuous flow synthesis and automated reactors.
化学反応の分析
METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium cyanide.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
科学的研究の応用
METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: It can be used in the design and synthesis of novel materials with unique properties, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE can be compared with similar compounds such as:
Methyl 4-bromo-3-methylbenzoate: This compound shares the brominated phenyl group but lacks the indole and diazinane moieties.
Benzene, 1-bromo-4-methyl-: This compound has a simpler structure with only a brominated phenyl ring.
The uniqueness of METHYL 2-(3-{[(5Z)-1-(4-BROMO-3-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C23H18BrN3O5 |
|---|---|
分子量 |
496.3 g/mol |
IUPAC名 |
methyl 2-[3-[(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate |
InChI |
InChI=1S/C23H18BrN3O5/c1-13-9-15(7-8-18(13)24)27-22(30)17(21(29)25-23(27)31)10-14-11-26(12-20(28)32-2)19-6-4-3-5-16(14)19/h3-11H,12H2,1-2H3,(H,25,29,31)/b17-10- |
InChIキー |
DCFXAUVTMZPAGW-YVLHZVERSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC(=O)OC)/C(=O)NC2=O)Br |
正規SMILES |
CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)C(=O)NC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)



![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)

![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)phenylalaninate](/img/structure/B11641817.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)


